1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea

Stereochemistry Regiochemistry Glyburide impurity profiling

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea (CAS 1346598-55-7) is a Boc-protected sulfonylurea derivative that serves as a key synthetic intermediate and reference standard in the glyburide (glibenclamide) impurity and metabolite pathway. The compound bears a tert-butyloxycarbonyl (Boc)-protected 2-aminoethyl side chain on the phenylsulfonyl moiety and a cis-3-hydroxycyclohexyl group on the urea terminus, corresponding to the desbenzamide precursor of the pharmacologically active 3-cis-hydroxycyclohexyl glyburide metabolite (M2b).

Molecular Formula C20H31N3O6S
Molecular Weight 441.543
CAS No. 1346598-55-7
Cat. No. B584412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea
CAS1346598-55-7
Molecular FormulaC20H31N3O6S
Molecular Weight441.543
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC(C2)O
InChIInChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-12-11-14-7-9-17(10-8-14)30(27,28)23-18(25)22-15-5-4-6-16(24)13-15/h7-10,15-16,24H,4-6,11-13H2,1-3H3,(H,21,26)(H2,22,23,25)/t15-,16+/m0/s1
InChIKeyGWUTXPHWFKUPSD-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea (CAS 1346598-55-7): A Stereochemically Defined Glyburide Impurity Intermediate


1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea (CAS 1346598-55-7) is a Boc-protected sulfonylurea derivative that serves as a key synthetic intermediate and reference standard in the glyburide (glibenclamide) impurity and metabolite pathway. The compound bears a tert-butyloxycarbonyl (Boc)-protected 2-aminoethyl side chain on the phenylsulfonyl moiety and a cis-3-hydroxycyclohexyl group on the urea terminus, corresponding to the desbenzamide precursor of the pharmacologically active 3-cis-hydroxycyclohexyl glyburide metabolite (M2b) [1]. It is categorized as a Pharmaceutical/API Drug Impurity standard, supplied primarily by Toronto Research Chemicals (TRC) under catalog number B618780 . The molecular formula is C20H31N3O6S with a molecular weight of 441.54 g/mol; it appears as a white solid with solubility in chloroform, dichloromethane, and ethyl acetate, and requires refrigerated storage .

Why Generic Substitution of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Fails: Regiochemistry, Stereochemistry, and Orthogonal Protection Matter


Attempts to substitute this compound with its closest structural analogs—the trans-4-hydroxycyclohexyl regioisomer (CAS 1346598-40-0) or the deprotected free amine (CAS 1346603-77-7)—will lead to divergent synthetic outcomes and confounded analytical results. The cis-3 versus trans-4 hydroxyl position on the cyclohexyl ring dictates which downstream glyburide metabolite (M2b vs. M1) is ultimately generated upon deprotection and benzamide coupling [1]. The Boc protecting group is not inert packaging: its presence (MW 441.54) versus absence (free base MW 341.43) alters solubility, chromatographic retention, and reactivity; premature deprotection before the intended synthetic step yields an undesired reactive primary amine that can participate in off-target acylation . Furthermore, the two hydroxy regioisomers exhibit different CYP-mediated metabolic fates in vivo—M2b (cis-3) formation is mediated by CYP2C9 and CYP2C8, while M1 (trans-4) formation additionally involves CYP2C19—meaning that substituting one regioisomer for the other in a metabolic study produces non-interchangeable pharmacokinetic data [2].

Quantitative Differentiation Evidence for 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea: Comparator-Anchored Performance Data


Regiochemical and Stereochemical Identity: cis-3-Hydroxycyclohexyl vs. trans-4-Hydroxycyclohexyl Configuration

The target compound features a cis-3-hydroxycyclohexyl urea substituent, distinguishing it from the trans-4-hydroxycyclohexyl regioisomer (CAS 1346598-40-0; TRC B618790; GLB42). Both compounds share identical molecular formula (C20H31N3O6S) and molecular weight (441.54 g/mol) , yet the positional and stereochemical difference at the cyclohexyl ring fundamentally alters the identity of the downstream glyburide metabolite generated upon deprotection and benzamide coupling: the cis-3 isomer yields the M2b (3-cis-hydroxycyclohexyl glyburide) series, whereas the trans-4 isomer yields the M1 (4-trans-hydroxycyclohexyl glyburide) series . The cis-3 configuration is confirmed by ¹H and ¹³C NMR, with the Boc tert-butyl singlet at δ ~1.4 ppm and distinct axial versus equatorial hydroxyl proton coupling patterns diagnostic of the cis-cyclohexanol geometry .

Stereochemistry Regiochemistry Glyburide impurity profiling NMR characterization

Orthogonal Boc-Protection as a Synthetic Handle: Quantitative Solubility and Molecular Weight Differentiation vs. Free Amine

The Boc protecting group on the 2-aminoethyl side chain constitutes a critical orthogonal handle that differentiates this intermediate from its deprotected congener, 1-[4-(2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea free base (CAS 1346603-77-7) and its TFA salt (CAS 1346603-78-8). The Boc-protected compound has a molecular weight of 441.54 g/mol versus 341.43 g/mol for the free base—a mass increment of 100.11 Da corresponding to the Boc moiety [1]. Solubility profiles are sharply divergent: the Boc-protected form dissolves in chlorinated solvents (chloroform, dichloromethane) and ethyl acetate, whereas the deprotected free amine (as TFA salt, MW 455.45) is soluble in dimethyl sulfoxide and methanol . Storage requirements also differ: the Boc-protected compound requires refrigeration , while the TFA salt is stable under ambient conditions . These physicochemical differences mandate distinct handling, purification, and storage protocols.

Orthogonal protection Solid-phase synthesis Intermediate stability Solubility profiling

Downstream Metabolite Pharmacological Activity: M2b (cis-3) vs. M1 (trans-4) Hypoglycemic Potency in Humans

Although the target compound itself is a protected intermediate lacking direct pharmacological data, its ultimate synthetic destination—3-cis-hydroxycyclohexyl glyburide (M2b, CAS 23074-02-4)—is a clinically significant, pharmacologically active metabolite with well-characterized potency. In human subjects, M2b (cis-3-hydroxy metabolite) retains approximately 50% of the hypoglycemic activity of the parent glyburide, while M1 (4-trans-hydroxy metabolite) retains approximately 75% [1]. Quantitatively, the mean ± SE blood glucose reduction versus placebo (expressed as percent AUC 0–5 h) was 12.5 ± 2.3% for M2 (cis-3), 18.2 ± 3.3% for M1 (trans-4), 19.9 ± 2.1% for intravenous glyburide, and 23.8 ± 1.2% for oral glyburide [2]. Both metabolites act via increased insulin secretion from pancreatic β-cells through ATP-sensitive potassium channel closure . This quantitative activity differential means that a research program targeting the cis-3 metabolite pathway requires the cis-3-configured intermediate; the trans-4 intermediate leads to a metabolite with 1.46-fold higher glucose-lowering potency and distinct clinical pharmacokinetics.

Hypoglycemic activity Sulfonylurea pharmacology Active metabolites Insulin secretion

CYP Enzyme Specificity: Divergent Isozyme Profiles for M2b (cis-3) vs. M1 (trans-4) Metabolite Formation

The formation of the cis-3-hydroxy metabolite (M2b) and the trans-4-hydroxy metabolite (M1) from glyburide is mediated by overlapping but distinct cytochrome P450 isozyme panels, with differential kinetic constants. Using human hepatic microsomes with chemical inhibitors and cDNA-expressed enzymes, Zharikova et al. (2009) demonstrated that M2b (3-cis-hydroxycyclohexyl glyburide) formation is primarily catalyzed by CYP2C9 and CYP2C8, whereas M1 (4-trans-hydroxycyclohexyl glyburide) formation is mediated by CYP2C9, CYP2C8, and also CYP2C19 [1]. This additional CYP2C19 contribution to M1 but not M2b formation creates a metabolic vulnerability: individuals with CYP2C19 poor-metabolizer phenotypes (2–5% of Caucasians, 15–20% of Asians) will exhibit selectively impaired M1 formation while M2b production remains relatively preserved . Consequently, the choice of cis-3 versus trans-4 intermediate dictates which metabolite pathway is amenable to genotype-stratified pharmacokinetic studies, imposing a non-substitutable requirement on intermediate selection.

CYP450 metabolism CYP2C9 CYP2C8 Drug metabolism Hepatic biotransformation

Reference Standard Purity and Regulatory-Grade Characterization: HPLC-PDA Quantitation vs. Laboratory-Grade Alternatives

As a Toronto Research Chemicals (TRC) impurity reference standard (catalog B618780), this compound is supplied with validated analytical documentation including HPLC purity assessment (≥95%), NMR structural confirmation, and mass spectrometry data [1]. In contrast, generic laboratory-grade preparations of glyburide-related impurities frequently lack comprehensive characterization or fall below the 95% purity threshold required for regulatory submissions. The TRC-sourced material is explicitly categorized as a Pharmaceutical/API Drug Impurity/Metabolite standard , suitable for ANDA and DMF submissions, quality control (QC) batch release testing, and forced degradation studies under ICH Q3A guidelines [2]. Commercial suppliers such as CymitQuimica confirm a minimum purity of 95% for this specific CAS number , while TRC provides Certificates of Analysis (COA) with batch-specific HPLC chromatograms, residual solvent analysis, and Karl Fischer water content upon request [1].

Reference standard HPLC purity Pharmaceutical impurity profiling Quality control

Optimal Procurement and Research Application Scenarios for 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea (CAS 1346598-55-7)


Synthesis of 3-cis-Hydroxycyclohexyl Glyburide (M2b) Metabolite Reference Standard for Bioanalytical Method Validation

This Boc-protected intermediate is the optimal starting material for synthesizing the pharmacologically active M2b metabolite (CAS 23074-02-4, ~50% hypoglycemic activity of parent glyburide) [1]. Selective Boc deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) liberates the free amine, which can then be directly coupled with 5-chloro-2-methoxybenzoic acid or its activated ester to yield the full M2b metabolite. The cis-3 stereochemistry is preserved throughout this two-step sequence, avoiding the need for chiral separation that would be required if starting from a mixture of regioisomers. This route is employed by laboratories preparing M2b for LC-MS/MS method development and validation in support of glyburide pharmacokinetic and therapeutic drug monitoring studies [2].

Glyburide Forced Degradation and Impurity Profiling Studies Under ICH Q3A/Q3B Guidelines

Pharmaceutical QC and R&D laboratories use this compound as a qualified impurity reference standard to establish system suitability, determine relative response factors (RRF), and quantify the desbenzamide cis-3-hydroxy impurity in glyburide drug substance and finished dosage forms. The ≥95% HPLC purity with full COA documentation meets the evidentiary standard for ANDA and DMF submissions [3]. Its distinct HPLC retention time relative to the trans-4 isomer (CAS 1346598-40-0) and other glyburide-related substances enables unambiguous peak identification in complex chromatograms from forced degradation (acid, base, oxidative, thermal, photolytic) and stability studies [4].

CYP2C9/CYP2C8-Selective Metabolic Probe Synthesis for Pharmacogenomic Drug-Drug Interaction Studies

Because M2b formation is mediated by CYP2C9 and CYP2C8—without significant CYP2C19 contribution, unlike M1 [5]—this intermediate enables the synthesis of a metabolic probe that is selectively sensitive to CYP2C9/CYP2C8 activity. Researchers conducting genotype-stratified pharmacokinetic studies or CYP-mediated drug-drug interaction (DDI) assessments can use the M2b metabolite prepared from this intermediate as an analytical standard to quantify cis-3-hydroxy glyburide formation in human hepatocyte incubations or recombinant CYP assays, providing a CYP2C19-independent readout of glyburide metabolism .

Stable Isotope-Labeled Internal Standard Synthesis for Quantitative LC-MS/MS Bioanalysis

The Boc-protected intermediate can be utilized as a scaffold for introducing stable isotope labels (e.g., ¹³C, d₃) at the 2-aminoethyl position prior to deprotection and benzamide coupling. The resulting isotopically labeled M2b metabolite serves as an ideal internal standard for quantitative LC-MS/MS determination of cis-3-hydroxy glyburide in human plasma and urine, correcting for matrix effects, extraction recovery, and ionization variability—an essential requirement for clinical pharmacokinetic studies where M2b plasma concentrations must be accurately quantified [1].

Quote Request

Request a Quote for 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.